molecular formula C14H13F B1348072 4-Ethyl-2-fluoro-1,1'-biphenyl CAS No. 55258-76-9

4-Ethyl-2-fluoro-1,1'-biphenyl

Cat. No.: B1348072
CAS No.: 55258-76-9
M. Wt: 200.25 g/mol
InChI Key: GEBUSPQBSWYLBN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Ethyl-2-fluoro-1,1’-biphenyl plays a significant role in biochemical reactions, particularly in the synthesis of bio-functional hybrid compounds. It has been used in the synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . This compound interacts with various enzymes and proteins during its synthesis, including 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen . The nature of these interactions involves coupling reactions facilitated by agents such as N,N’-Dicyclohexylcarbodiimide .

Cellular Effects

4-Ethyl-2-fluoro-1,1’-biphenyl influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the synthesis of bio-functional hybrid compounds, it can modulate the activity of specific signaling pathways and alter gene expression patterns . These changes can lead to variations in cellular metabolism, impacting the overall function of the cells.

Molecular Mechanism

The molecular mechanism of 4-Ethyl-2-fluoro-1,1’-biphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. During its synthesis, it binds to specific enzymes and proteins, facilitating the formation of bio-functional hybrid compounds . This binding can result in the inhibition or activation of certain enzymes, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-2-fluoro-1,1’-biphenyl can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term effects observed in in vitro or in vivo studies include alterations in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 4-Ethyl-2-fluoro-1,1’-biphenyl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

4-Ethyl-2-fluoro-1,1’-biphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of compounds with potential therapeutic applications, such as those used in SARS-CoV-2 treatment trials . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Ethyl-2-fluoro-1,1’-biphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Ethyl-2-fluoro-1,1’-biphenyl is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of the compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

The synthesis of 4-Ethyl-2-fluoro-1,1’-biphenyl typically involves organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound can be purified through crystallization and other separation techniques to obtain a high-purity product .

Properties

IUPAC Name

4-ethyl-2-fluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBUSPQBSWYLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363423
Record name 4-ethyl-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55258-76-9
Record name 4-ethyl-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-Acetyl-2-fluorobiphenyl (150 gram), 99% hydrazine hydrate (150 ml), potassium hydroxide (105 gram), digol (900 ml) and xylene (150 ml) were heated at 125° C. for 16 hours with stirring, after which the xylene and excess hydrazine hydrate were distilled until the internal temperature reached 165° C. The mixture was heated under reflux for three hours, cooled to 40° and poured into 5 liters of water. The product was extracted with petroleum ether (bp 60°-80°, 2×2 liter), the extract washed with water, dried over anhydrous sodium sulphate and evaporated. 4-Ethyl-2-fluorobiphenyl (95 gram, 68% theory) formed a colourless oil bp 130°/0.8 mm. Other 4-Alkyl-2-fluorobiphenyls were prepared by reaction of 2-fluoro-4-biphenylyl magnesium bromides with n-alkyl bromides and were colourless oils with the following properties listed in Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.